4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-(aminomethyl)-2-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2.ClH/c9-8-3-6(4-10)1-2-7(8)5-11;/h1-3H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOVWJARVJZANC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634542 | |
| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-96-3 | |
| Record name | 4-(Aminomethyl)-2-fluorobenzonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-2-fluorobenzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method 1: Substitution Reaction
One effective method for synthesizing 4-(aminomethyl)-2-fluorobenzonitrile hydrochloride involves a substitution reaction using 2,4-difluorobenzonitrile as the starting material. The process includes the following steps:
Step 1: Substitution Reaction
- Reagents : 2,4-difluorobenzonitrile and a suitable substitution reagent.
- Conditions : The reaction is conducted under controlled temperatures, typically around 25-30°C.
Step 2: Hydrolysis and Deprotection
- After the substitution, the product undergoes hydrolysis to remove protective groups.
- Reagents : Hydrogen peroxide or hydrochloric acid is used as hydrolysis agents.
Yield and Purity : This method has reported yields of approximately 94.7% with a purity of 98.5% as determined by gas chromatography.
Method 2: Nitration and Reduction
Another approach involves nitration followed by reduction:
Step 1: Nitration
- Reagents : p-fluoroaniline is nitrated to introduce a nitro group at the para position.
Step 2: Reduction
- The nitro group is subsequently reduced to an amino group using reducing agents such as iron or tin in acidic conditions.
Yield and Purity : This method often results in lower yields due to side reactions during nitration, making it less favorable compared to direct substitution methods.
Method 3: Coupling Reaction
A coupling reaction involving palladium-catalyzed cross-coupling can also be utilized:
Step 1: Cross-Coupling
- Reagents : Using a bromo-substituted derivative (e.g., 4-bromo-3-fluoroaniline) with zinc cyanide.
Conditions : The reaction is typically performed under nitrogen atmosphere at elevated temperatures (around 130°C) for extended periods (16 hours).
Yield and Purity : This method can achieve yields of about 72% with good purity after purification through column chromatography.
Comparative Analysis of Preparation Methods
The following table summarizes the key aspects of each preparation method:
| Method | Steps Involved | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Substitution Reaction | Substitution + Hydrolysis | 94.7 | 98.5 | High yield, high purity | Requires careful handling of reagents |
| Nitration and Reduction | Nitration + Reduction | Variable | Variable | Established method | Lower yield due to side reactions |
| Coupling Reaction | Cross-Coupling | ~72 | Good | Suitable for complex structures | Longer reaction time |
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various pharmaceuticals.
Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions contribute to the compound’s biological activity and its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Aminomethyl-Fluorobenzonitrile
The substitution pattern of fluorine and aminomethyl groups significantly impacts physicochemical properties and reactivity. Key isomers include:
Key Observations :
Functional Group Variations
4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol
- CAS : 1909306-16-6
- Key Differences :
- Replaces nitrile (-CN) with carboxylic acid (-COOH), enabling salt formation and altering solubility (e.g., higher water solubility).
- Methyl group at ortho position instead of fluorine reduces electronegativity but increases hydrophobicity.
- Applications : Used in pharmaceutical synthesis (e.g., peptidomimetics) and material science due to its bifunctional reactivity .
4-(2-Aminoethyl)benzene Sulphonyl Fluoride Hydrochloride (AEBSF)
- Molecular Formula: C₈H₁₀FNO₂S·HCl
- Molecular Weight : 239.70 g/mol
- CAS : 30827-99-7
- Key Differences: Sulphonyl fluoride (-SO₂F) group acts as a protease inhibitor, releasing HF upon hydrolysis. Ethylamine side chain increases molecular bulk compared to aminomethyl.
- Applications: Biochemical tool for irreversible serine protease inhibition. Safety Note: Highly corrosive; releases HF, requiring stringent handling .
Heterocyclic Analogs
4-(Aminomethyl)-2-isopropylthiazole Dihydrochloride
- Molecular Formula : C₇H₁₂N₂S·2HCl
- Molecular Weight : 229.17 g/mol
- CAS : 1171981-10-4
- Key Differences :
- Thiazole ring introduces nitrogen and sulfur atoms, altering electronic properties and enabling metal coordination.
- Isopropyl group increases steric bulk, reducing membrane permeability.
- Applications: Potential use in antimicrobial agents or catalysts .
2-(2-Aminoethyl)benzimidazole Dihydrochloride
- Molecular Formula : C₉H₁₁N₃·2HCl
- Molecular Weight : 234.13 g/mol
- CAS : 4499-07-4
- Key Differences :
- Benzimidazole core enhances aromatic π-stacking interactions.
- Ethylamine chain offers flexibility for conjugation.
- Applications : DNA intercalation studies and kinase inhibitor development .
Biological Activity
4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride (CAS No. 1187927-96-3) is an organic compound notable for its unique structural properties, featuring an aminomethyl group and a fluorine atom attached to a benzonitrile core. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The molecular formula of this compound is CHFN·HCl. The synthesis typically involves several steps:
- Nitration of 2-fluorotoluene to form 2-fluoro-4-nitrotoluene.
- Reduction of the nitro group to an amino group, yielding 2-fluoro-4-aminotoluene.
- Cyanation to convert the amino group into a nitrile, resulting in 4-(Aminomethyl)-2-fluorobenzonitrile.
- Formation of hydrochloride salt through treatment with hydrochloric acid.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity, while the fluorine atom contributes to increased lipophilicity and metabolic stability. These interactions are crucial for its potential therapeutic effects.
Biological Activity and Applications
This compound has shown promise in several biological applications:
- Antimicrobial Properties : Research indicates that compounds similar to 4-(Aminomethyl)-2-fluorobenzonitrile exhibit significant antimicrobial activity. For instance, derivatives have been evaluated for their effectiveness against Mycobacterium tuberculosis, showing promising results in reducing bacterial load in animal models .
- Anticancer Activity : In vitro studies have demonstrated that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For example, related compounds have shown IC50 values indicating effective inhibition of tumor cell growth .
- Fluorescent Labeling : This compound can be utilized in the synthesis of fluorescent-labeled compounds, which are valuable tools in biochemical studies for tracking biological processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
-
Antituberculosis Activity : A study assessed the efficacy of various derivatives against M. tuberculosis. Compounds were administered orally to mice, demonstrating significant reductions in bacterial load in both lungs and spleen (see Table 1 for detailed results) .
Compound Lungs (Log 10CFU ± SEM) Log 10 Reduction Untreated 2 7.46 ± 0.25 1.04 4c 7.92 ± 0.27 0.58 INH 3.88 ± 0.36 4.62 - Anticancer Studies : Another study focused on related compounds exhibiting antiproliferative activity against HepG2 cancer cells, with IC50 values indicating effective inhibition comparable to established treatments .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves modulation of enzymatic pathways or receptor interactions, highlighting their potential as drug candidates targeting specific diseases .
Q & A
Q. What are the key synthetic routes for 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride, and how can reaction efficiency be optimized?
The compound is typically synthesized via palladium-catalyzed borylation followed by Suzuki-Miyaura cross-coupling. For example, intermediates like 4-(Bromomethyl)-2-fluorobenzonitrile (CAS: 222978-03-2) can undergo amination to introduce the aminomethyl group. Reaction efficiency is optimized by controlling catalyst loading (e.g., Pd(PPh₃)₄), solvent systems (e.g., DMSO/water mixtures), and temperature (60–80°C). Post-coupling deprotection with HCl yields the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
Store the compound in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Use airtight containers with moisture-absorbing packs. Avoid prolonged exposure to light, as fluorobenzonitrile derivatives are prone to photolytic decomposition .
Q. What analytical techniques are recommended for assessing the purity and structural integrity of this compound?
- HPLC (High-Performance Liquid Chromatography): Purity >95% can be confirmed using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) .
- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) verifies the benzylamine proton (δ 4.1–4.3 ppm) and fluorobenzonitrile carbons.
- Mass Spectrometry: ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 169.1 (free base) or 205.5 (hydrochloride) .
Advanced Research Questions
Q. What strategies can be employed to mitigate by-product formation during the synthesis of this compound?
By-products like unreacted brominated intermediates or dimerization products are minimized by:
- Precursor purification via recrystallization.
- Strict stoichiometric control (1:1.2 molar ratio of bromo-precursor to amine).
- Use of radical inhibitors (e.g., BHT) during coupling reactions to prevent radical-mediated side reactions .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing fluorine at the ortho position activates the benzonitrile group for nucleophilic attack, enhancing reactivity toward amines. However, steric hindrance from the aminomethyl group reduces reaction rates compared to non-fluorinated analogs. Computational studies (DFT) suggest a 15–20% decrease in activation energy for fluorinated derivatives .
Q. What are the challenges in characterizing hydrochloride salts of aminomethyl-substituted benzonitriles, and how can they be addressed?
Challenges include hygroscopicity and polymorphism. Methods to address these:
- Dynamic Vapor Sorption (DVS): Monitors moisture uptake to identify stable crystalline forms.
- X-ray Powder Diffraction (XRPD): Differentiates polymorphs.
- TGA-DSC: Confirms salt decomposition temperatures (typically >200°C for hydrochloride salts) .
Q. How can researchers design experiments to elucidate degradation pathways under various pH conditions?
- Forced Degradation Studies: Expose the compound to acidic (pH 1–3), neutral (pH 7), and basic (pH 10–12) buffers at 40–60°C.
- LC-MS Analysis: Identify degradation products (e.g., hydrolysis of the nitrile to carboxylic acid at high pH).
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .
Data Contradictions and Gaps
- Toxicological Data: Limited information exists on acute toxicity ( recommends precautionary handling due to unstudied toxicology).
- Reaction Yields: Suzuki coupling efficiencies vary (50–85%) depending on solvent purity and catalyst batch .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
